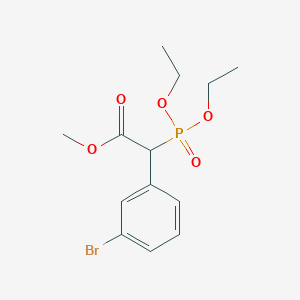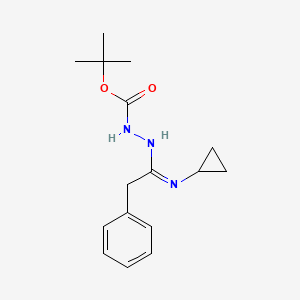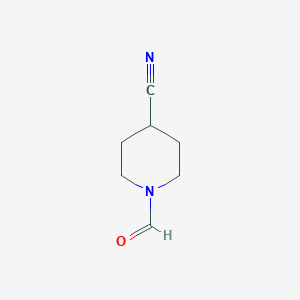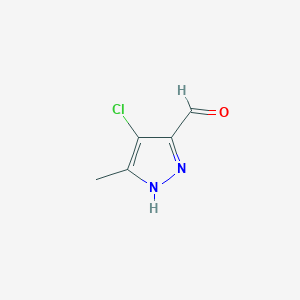
(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid
Overview
Description
Phosphoryl compounds, such as “(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid”, are often used in organic synthesis due to their reactivity and versatility . They usually contain a phosphorus atom bonded to an acyl group and two alkoxy groups .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a phosphorus trichloride with an alcohol to form a phosphoryl compound . The resulting compound can then be further reacted with other reagents to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of such compounds typically includes a central phosphorus atom bonded to an acyl group and two alkoxy groups . The bromo-phenyl group is likely attached to the acetic acid moiety, forming an aromatic ester .Chemical Reactions Analysis
Phosphoryl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the bromine atom could be replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. Generally, they are stable under normal conditions but can react with strong oxidizing agents .Scientific Research Applications
Dental Applications
One of the notable applications of (diethoxy-phosphoryl)-acetic acid, a related compound to (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid, is in the field of dentistry. It has been used in the synthesis of novel phosphonated methacrylate monomers for dental applications. These monomers have shown high crosslinking tendencies during thermal bulk and solution polymerizations, indicating their potential for developing strong dental materials (Yeniad, Albayrak, Olcum, & Avci, 2008).
Chemical Structure and Synthesis
The chemical structure and synthesis of closely related compounds have been extensively studied. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a similar compound, was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid, and its molecular structure was detailed, contributing to our understanding of the electronic properties of such compounds (Guzei, Gunderson, & Hill, 2010).
Antimicrobial and Cytotoxicity Studies
Research into the development of novel oxazol-5(4H)-ones using derivatives of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid has been conducted. These studies have included assessments of their cytotoxicity and in vitro antimicrobial activity, suggesting their potential in pharmacology and drug development (Rosca, 2020).
Synthesis of Fused Triazoles
Diethoxyphosphinyl acetic acid hydrazide, a compound related to (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid, has been utilized in the synthesis of fused triazoles. This highlights its utility in complex chemical syntheses, offering a convenient process for the preparation of these compounds (Liu, Palmer, & Sorgi, 2004).
Agricultural Applications
In the agricultural sector, derivatives of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid have been designed and synthesized for use as herbicidal agents. These compounds have shown moderate to good herbicidal activities, indicating their potential as effective agricultural chemicals (Jin, Zhao, Lu, Kuemmel, Zhang, & Wang, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)12(13(15)17-3)10-7-6-8-11(14)9-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJMHATVLWJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Br)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)


